molecular formula C13H8ClNO4S B1490782 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one CAS No. 1424561-67-0

2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one

Cat. No. B1490782
CAS RN: 1424561-67-0
M. Wt: 309.73 g/mol
InChI Key: DAEIMQOOKYZCGQ-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

5-Chloro-2-mercaptobenzoxazole can be synthesized by reacting amino-4-chlorophenol, potassium hydroxide and carbon disulfide in ethanol .


Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring structure with one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, oxazoles are stable liquids at room temperature with a boiling point of 69 °C .

Scientific Research Applications

Synthesis and Biological Activity

Compounds related to "2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one" have been synthesized and evaluated for their biological activities. For instance, novel derivatives containing isoxazole and isothiazole moieties synthesized from methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate demonstrated synergetic effects in mixtures with antitumor drugs, highlighting their potential in enhancing chemotherapy for brain tumors (Kletskov et al., 2018). This indicates the compound's relevance in the development of new therapeutic agents.

Antioxidant and Anti-inflammatory Properties

Research on similar compounds has revealed significant anti-lipid peroxidation activity, which suggests potential antioxidant benefits. For example, derivatives of 4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one exhibited notable antioxidant activities, with specific compounds showing potent soybean lipoxygenase inhibition (Vlachou et al., 2023). Additionally, the anti-inflammatory potential of these compounds is suggested through docking studies, indicating their utility in regulating inflammatory diseases (Ryzhkova et al., 2020).

Antimicrobial Activity

Compounds structurally related to the one have also been synthesized and tested for their antimicrobial properties. For example, derivatives of 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one were explored for their efficacy against various bacterial strains, demonstrating moderate to excellent antimicrobial activities (B'Bhatt & Sharma, 2017). Such findings underscore the potential of these compounds in developing new antimicrobial agents.

Mechanism of Action

The mode of action of such compounds often involves interactions with various cellular targets, leading to changes in cellular processes and functions. The specific targets and mode of action can vary greatly depending on the exact structure of the compound and the presence of other functional groups .

The compound also contains a pyran-4-one moiety, which is a structural component of many natural products and pharmaceuticals. Compounds containing this moiety have been reported to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. The specific adme properties of a compound can depend on many factors, including its chemical structure, the route of administration, and individual patient factors .

The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, Sigma-Aldrich provides a product with similar structure “as-is” and makes no representation or warranty whatsoever with respect to this product .

Future Directions

The current review concentrates on the diverse biological potential of oxazole derivatives in the new millennium, as no such extensive review article is reported recently . The attention of researchers around the globe has been drawn to synthesize various oxazole derivatives and screen them for their various biological activities .

Biochemical Analysis

Biochemical Properties

2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, by binding to their active sites. The interaction between this compound and these enzymes results in the modulation of their activity, which can affect various cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis by activating specific signaling pathways and altering gene expression . Additionally, this compound can influence cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to the active sites of target enzymes, resulting in their inhibition or activation . This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at certain concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . Additionally, this compound can influence the production of reactive oxygen species, impacting cellular redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can affect its activity and function . Studies have shown that this compound can accumulate in the mitochondria, influencing mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its accumulation in the nucleus can affect gene expression by interacting with nuclear proteins . Additionally, this compound can localize to the endoplasmic reticulum, impacting protein folding and secretion .

properties

IUPAC Name

2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanylmethyl]-5-hydroxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4S/c14-7-1-2-12-9(3-7)15-13(19-12)20-6-8-4-10(16)11(17)5-18-8/h1-5,17H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEIMQOOKYZCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)SCC3=CC(=O)C(=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one
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2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one
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